molecular formula C21H22N4O4S B11227424 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11227424
M. Wt: 426.5 g/mol
InChI Key: VGUMVQIVMHEJQL-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring a benzodioxepin ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.

    Coupling Reactions: The benzodioxepin and triazole intermediates are then coupled using thiol-based reagents under controlled conditions.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially altering the electronic properties of the compound.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzodioxepin derivatives.

    Substitution: Functionalized methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and triazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin core but differ in their functional groups.

    Triazole-based compounds: These include various triazole derivatives used in pharmaceuticals and agrochemicals.

    Methoxyphenyl acetamides: Compounds with similar acetamide structures but different aromatic substitutions.

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of structural motifs, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22N4O4S/c1-25-20(14-4-9-17-18(12-14)29-11-3-10-28-17)23-24-21(25)30-13-19(26)22-15-5-7-16(27-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,22,26)

InChI Key

VGUMVQIVMHEJQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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